4-Bromo-3-fluoropyridine

Suzuki-Miyaura cross-coupling Halopyridine reactivity C–C bond formation

4-Bromo-3-fluoropyridine (CAS 2546-52-3) is a heterocyclic aromatic compound with the molecular formula C₅H₃BrFN and molecular weight 175.99 g/mol, featuring a pyridine ring substituted with bromine at the 4-position and fluorine at the 3-position. It belongs to the class of halogenated pyridine building blocks and serves as a key synthetic intermediate in pharmaceutical and agrochemical research programs, where both halogen substituents enable orthogonal functionalization strategies.

Molecular Formula C5H3BrFN
Molecular Weight 175.99 g/mol
CAS No. 2546-52-3
Cat. No. B1273213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoropyridine
CAS2546-52-3
Molecular FormulaC5H3BrFN
Molecular Weight175.99 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Br)F
InChIInChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H
InChIKeyQBLOMVIUENUOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoropyridine (CAS 2546-52-3): A Dual-Halogen Pyridine Building Block for Pharmaceutical Intermediate Synthesis


4-Bromo-3-fluoropyridine (CAS 2546-52-3) is a heterocyclic aromatic compound with the molecular formula C₅H₃BrFN and molecular weight 175.99 g/mol, featuring a pyridine ring substituted with bromine at the 4-position and fluorine at the 3-position . It belongs to the class of halogenated pyridine building blocks and serves as a key synthetic intermediate in pharmaceutical and agrochemical research programs, where both halogen substituents enable orthogonal functionalization strategies . The compound is commercially available as a free base (light yellow liquid, density 1.707 g/cm³, boiling point 169.2 °C at 760 mmHg, refractive index 1.533) or as its hydrochloride salt, with standard purity specifications of ≥98% (GC) .

Why 4-Bromo-3-fluoropyridine (2546-52-3) Cannot Be Replaced by Generic Halopyridine Analogs


Although halogenated pyridines share a common aromatic scaffold, their substitution patterns create fundamental reactivity differences that preclude simple interchange. The C4–Br bond in this compound provides superior cross-coupling reactivity compared to C4–Cl analogs, as established by systematic Suzuki-Miyaura studies where experimental yields followed the order Br > I >> Cl across multiple pyridine positions [1]. Concurrently, the electron-withdrawing C3–F substituent modulates the electronic character of the ring, influencing both the site-selectivity of metal-catalyzed couplings and the pKa of downstream derivatives—an effect absent in non-fluorinated bromopyridines [2]. Regioisomeric variants such as 3-bromo-4-fluoropyridine (CAS 116922-60-2) position the bromine and fluorine at different vectors, yielding entirely different coupling partners in fragment-based drug elaboration strategies . These orthogonal electronic and steric factors mean that substituting an alternative halogenated pyridine will produce a different molecular topology in the final product, making the specific 3-fluoro-4-bromo arrangement non-substitutable for structure-activity relationship (SAR) programs that depend on precise spatial orientation of substituents.

Quantitative Differentiation Evidence: 4-Bromo-3-fluoropyridine (2546-52-3) vs. Closest Analogs


Cross-Coupling Reactivity: C4–Br vs. C4–Cl in Suzuki-Miyaura Reactions – Class-Level Yield Ordering

In a systematic study of Suzuki-Miyaura cross-coupling between monohalopyridines and a borated L-aspartic acid derivative, the experimental yield order across halogen substituents was Br > I >> Cl. The C3-bromopyridine substrate afforded the coupling product quantitatively under optimized conditions, whereas chloro-substituted pyridines gave markedly lower yields under identical reaction parameters [1]. Independently, in a chemoselective polysubstituted pyridine synthesis platform, the reactivity hierarchy for Pd-catalyzed Suzuki coupling was established as –Br > –OSO₂F > –Cl, confirming that the bromo substituent is the most reactive electrophilic partner among common leaving groups at the pyridine 4-position [2]. These findings, while obtained on monohalopyridine and polysubstituted pyridine systems rather than 4-bromo-3-fluoropyridine itself, constitute class-level inference that the C4–Br bond in 4-bromo-3-fluoropyridine will exhibit substantially higher cross-coupling efficiency than the C4–Cl bond in 4-chloro-3-fluoropyridine (CAS 2546-56-7).

Suzuki-Miyaura cross-coupling Halopyridine reactivity C–C bond formation

Physical Property Differentiation: Density, Boiling Point, and Flash Point vs. 4-Chloro-3-fluoropyridine

A direct comparison of experimentally measured physical properties reveals significant divergence between 4-bromo-3-fluoropyridine and its chloro analog. 4-Bromo-3-fluoropyridine exhibits a density of 1.707 g/cm³, boiling point of 169.2 °C (at 760 mmHg), flash point of 56.1 °C, and refractive index of 1.533 . In contrast, 4-chloro-3-fluoropyridine (CAS 2546-56-7) has a density of 1.333 g/cm³, boiling point of 138.9 °C (at 760 mmHg), flash point of 37.8 °C, and refractive index of 1.503 . This represents a 28% higher density, a 30.3 °C higher boiling point, and an 18.3 °C higher flash point for the bromo derivative, differences that directly impact solvent compatibility, distillation parameters, and process safety classification during scale-up.

Physicochemical properties Process safety Purification parameters

Regioisomeric Differentiation: Boiling Point and Density Parity with 3-Bromo-4-fluoropyridine – Distinguishing Orthogonal Synthetic Vectors

4-Bromo-3-fluoropyridine and its regioisomer 3-bromo-4-fluoropyridine (CAS 116922-60-2) exhibit nearly identical bulk physical properties: both have a density of 1.707 g/cm³, with boiling points of 169.2 °C and 168.8 °C (at 760 mmHg) and flash points of 56.1 °C and 55.9 °C, respectively . Despite this physical similarity, the two regioisomers are chemically non-interchangeable because the spatial orientation of the bromine and fluorine substituents on the pyridine ring is reversed. In 4-bromo-3-fluoropyridine, the bromine at C4 provides a coupling handle para to the ring nitrogen and adjacent to the C3 fluorine, whereas in 3-bromo-4-fluoropyridine, the bromine is meta to the nitrogen at C3, with fluorine at C4. These distinct vectors lead to different exit trajectories in fragment-based drug design—the C4-bromo isomer projects substituents along a different axis than the C3-bromo isomer, resulting in different molecular geometries when elaborated via cross-coupling [1].

Regioisomer comparison Fragment elaboration Medicinal chemistry building blocks

Halogen-Metal Exchange Selectivity: Differential Lithiation Behavior Among Bromofluoropyridine Regioisomers

Halogen-metal exchange experiments with n-butyllithium reveal distinct reactivity patterns among bromofluoropyridine regioisomers. When 4-bromo-3-fluoropyridine (compound 4b) and 3-bromo-5-fluoropyridine (compound 4a) were each treated with BuLi (1.1 equiv) at −60 °C in Et₂O, the two substrates underwent halogen-lithium exchange at different rates and with different stability profiles of the resulting organolithium intermediates . Literature on related bromopyridine systems further demonstrates that the position of the bromine (C2, C3, or C4) relative to the ring nitrogen and other substituents dictates whether halogen-lithium exchange or ortho-lithiation predominates, with t-BuLi inducing clean C4 lithiation on 3-bromopyridines while n-BuLi favors Br–Li exchange . These mechanistic bifurcation points mean that 4-bromo-3-fluoropyridine offers a predictable C4-lithiated intermediate for electrophilic quenching that differs from the intermediates accessible from its regioisomers.

Halogen-metal exchange Organolithium chemistry Regioselective functionalization

Dual-Halogen Orthogonal Reactivity: Enabling Iterative Chemoselective Functionalization

The defining synthetic advantage of 4-bromo-3-fluoropyridine is the orthogonal reactivity of its two halogen substituents. The C4–Br bond is highly reactive toward Pd(0)-catalyzed oxidative addition, enabling Suzuki-Miyaura, Heck, and Sonogashira cross-couplings, while the C3–F bond remains inert under these conditions [1]. This chemoselectivity is documented in the broader context of halogenated pyridine chemistry, where the general leaving-group order –Br > –OSO₂F > –Cl governs Pd-catalyzed couplings, and the C–F bond is essentially unreactive under standard cross-coupling conditions [2]. In contrast, mono-halogenated pyridines such as 4-bromopyridine (CAS 1120-87-2) lack the fluorine substituent and therefore cannot exploit this orthogonal reactivity for iterative diversification. Similarly, 4-chloro-3-fluoropyridine (CAS 2546-56-7) retains the fluorine but replaces the more reactive C–Br bond with a less reactive C–Cl bond, reducing coupling efficiency [3]. This dual-halogen architecture thus uniquely positions 4-bromo-3-fluoropyridine for stepwise synthesis: first, Pd-catalyzed coupling at C4, followed by nucleophilic aromatic substitution or further metalation at a later stage, exploiting the electron-withdrawing effect of the remaining fluorine.

Orthogonal reactivity Sequential functionalization Chemoselective synthesis

Commercial Purity Specification and Storage Requirements: Comparative Procurement Benchmarks

Commercially, 4-bromo-3-fluoropyridine is available from multiple suppliers with standard purity specifications of ≥98% (GC) or ≥95% (GC), with higher-grade material reaching 99.0% . Notably, Sigma-Aldrich and Aladdin specify storage at −20 °C with argon-charged atmosphere and cold-chain (dry ice) shipping, indicating the compound's sensitivity to thermal degradation under ambient conditions . In comparison, 4-chloro-3-fluoropyridine (CAS 2546-56-7) is typically offered at 94–98% purity with less stringent storage requirements (ambient temperature) , while 3-bromo-4-fluoropyridine (CAS 116922-60-2) is available at ≥97% purity and is also stored at ambient conditions . The requirement for cold-chain transportation and sub-ambient storage for the target compound introduces logistics considerations that must be factored into procurement planning, but also serves as an indirect indicator of authenticated chemical integrity upon receipt.

Purity specification Cold-chain logistics Procurement quality control

Preferred Application Scenarios for 4-Bromo-3-fluoropyridine (2546-52-3) Based on Quantitative Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Iterative Pd-Catalyzed Functionalization

In drug discovery programs where a pyridine core must be sequentially elaborated—for example, first installing an aryl or heteroaryl group at C4 via Suzuki-Miyaura coupling, then further modifying the scaffold at a later stage—4-bromo-3-fluoropyridine is the building block of choice. The C4–Br bond provides high reactivity in Pd-catalyzed couplings (supported by the class-level yield ordering Br > I >> Cl [1]), while the C3–F substituent remains inert, preserving a synthetic handle for subsequent transformations. This orthogonal reactivity profile directly addresses the key procurement criterion of maximizing synthetic efficiency per building block, avoiding the lower reactivity and poorer yields associated with the 4-chloro analog [2].

Fragment-Based Drug Design Requiring Precise C4 Vector Elaboration

When a medicinal chemistry program demands that a substituent be projected along the C4 axis of a fluorinated pyridine ring, 4-bromo-3-fluoropyridine is the structurally unique choice. Its regioisomer 3-bromo-4-fluoropyridine (CAS 116922-60-2) positions the bromine coupling handle at C3 rather than C4, resulting in a fundamentally different spatial orientation of the elaborated fragment [1]. Despite their near-identical physical properties (Δ BP = 0.4 °C; Δ Flash Point = 0.2 °C), these regioisomers are not interchangeable in SAR studies [2]. Procurement must therefore verify regioisomeric identity by ¹H/¹⁹F NMR or HPLC-MS rather than relying on bulk physical property measurements.

Process Chemistry at Elevated Temperatures Where Higher Boiling Point and Flash Point Confer Operational Advantages

For process development and scale-up, 4-bromo-3-fluoropyridine offers a boiling point of 169.2 °C and a flash point of 56.1 °C, compared to 138.9 °C and 37.8 °C respectively for 4-chloro-3-fluoropyridine [1][2]. This 30.3 °C higher boiling point allows reaction solvents with higher boiling ranges to be employed without azeotropic loss of the building block, while the 18.3 °C higher flash point reduces the explosion risk classification during kilogram-scale handling. These differences, while modest in absolute terms, can meaningfully impact safety assessment and solvent selection in pilot-plant operations.

Organometallic Diversification via Halogen-Metal Exchange at the C4 Position

Synthetic routes requiring generation of a nucleophilic pyridyl species at the C4 position benefit from 4-bromo-3-fluoropyridine's ability to undergo clean halogen-metal exchange with n-BuLi at −60 °C, yielding a C4-lithiated intermediate that can be trapped with electrophiles [1]. This contrasts with alternative regioisomers such as 3-bromo-5-fluoropyridine, which generate a lithiated species at C3 under identical conditions, enabling access to different isomeric products [2]. For laboratories designing diversity-oriented synthesis libraries, having access to the specific C4-metalated intermediate justifies the selection of 4-bromo-3-fluoropyridine over its regioisomeric counterparts.

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